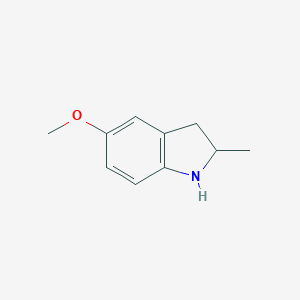
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a disaccharide analog, structurally similar to maltose, but with distinct chemical properties It consists of two glucose units linked by a glycosidic bond, similar to maltose, but with variations that confer unique characteristics
准备方法
Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through enzymatic or chemical methods. One common approach involves the use of glycosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic bond. The reaction conditions typically include a buffered aqueous solution, with optimal pH and temperature conditions to ensure enzyme activity.
Industrial Production Methods: In an industrial setting, pseudo-maltose production can be scaled up using bioreactors. The process involves the cultivation of microorganisms that express the necessary enzymes for pseudo-maltose synthesis. The reaction is carried out under controlled conditions to maximize yield and purity. Downstream processing includes purification steps such as chromatography to isolate the compound.
化学反应分析
Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:
Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert pseudo-maltose into sugar alcohols.
Substitution: Glycosidic bonds in pseudo-maltose can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like Lewis acids.
Major Products:
Oxidation: Produces gluconic acid derivatives.
Reduction: Results in the formation of sugar alcohols such as sorbitol.
Substitution: Yields various glycosidic derivatives depending on the substituent introduced.
科学研究应用
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in diabetes management due to its structural similarity to maltose.
Industry: Utilized in the production of bio-based materials and as a precursor for synthesizing other valuable compounds.
作用机制
The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors. In biological systems, pseudo-maltose can inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion. This inhibition slows down the breakdown of complex carbohydrates, leading to a gradual release of glucose and better glycemic control. The molecular targets include the active sites of these enzymes, where pseudo-maltose binds and prevents substrate access.
相似化合物的比较
Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) glycosidic bond.
Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.
Trehalose: A disaccharide with two glucose units linked by an α(1→1) bond.
Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its modified glycosidic bond, which imparts different chemical and biological properties compared to other disaccharides. This uniqueness makes it a valuable compound for studying carbohydrate chemistry and developing new therapeutic agents.
属性
CAS 编号 |
143956-62-1 |
|---|---|
分子式 |
C13H24O10 |
分子量 |
340.32 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
InChI 键 |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
规范 SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Key on ui other cas no. |
143956-62-1 |
同义词 |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


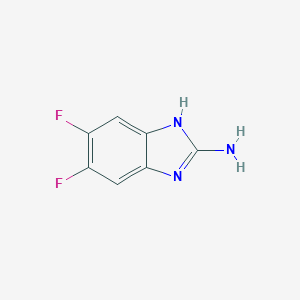

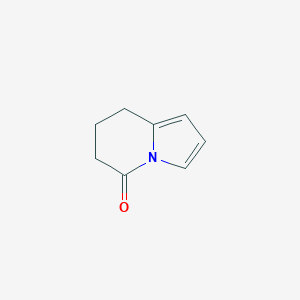
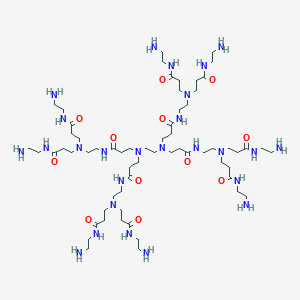
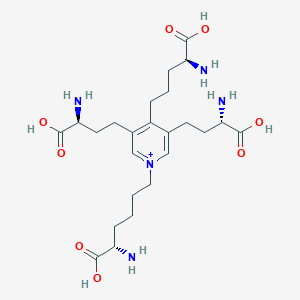
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
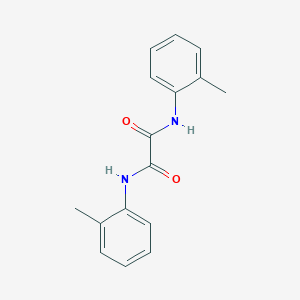
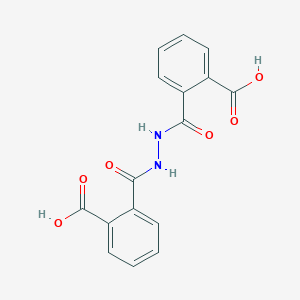
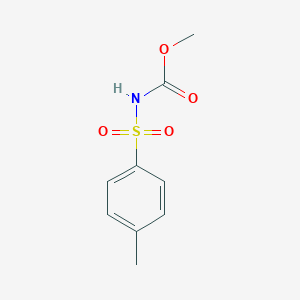
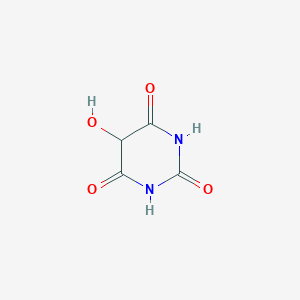
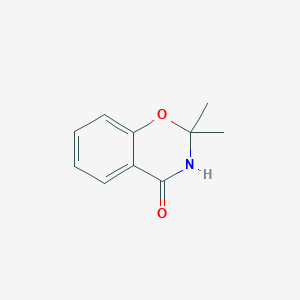

![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
